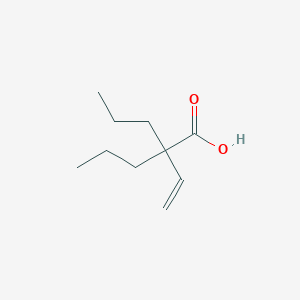

2-Ethenyl-2-propylpentanoic acid

Description

BenchChem offers high-quality 2-Ethenyl-2-propylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethenyl-2-propylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

72943-50-1 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-ethenyl-2-propylpentanoic acid |

InChI |

InChI=1S/C10H18O2/c1-4-7-10(6-3,8-5-2)9(11)12/h6H,3-5,7-8H2,1-2H3,(H,11,12) |

InChI Key |

GFKZOZKQJGIQDH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(C=C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanisms of Action of Valproic Acid Vinyl Analogues: A Comprehensive Technical Guide

Introduction

Valproic acid (VPA) remains a foundational therapeutic agent for epilepsy, bipolar disorder, and migraine prophylaxis [1]. However, the clinical administration of VPA is frequently complicated by severe adverse effects, most notably teratogenicity and idiosyncratic hepatotoxicity. The metabolic biotransformation of VPA yields several unsaturated derivatives, specifically the vinyl analogues 2-ene-valproic acid (2-ene-VPA) and 4-ene-valproic acid (4-ene-VPA) [2]. As a Senior Application Scientist, I have structured this whitepaper to dissect how the precise location of the vinyl double bond in these analogues dictates their divergent pharmacological efficacy and toxicological profiles.

Section 1: Structural Biology and Pharmacokinetics

The addition of a vinyl group to the branched short-chain fatty acid structure of VPA creates distinct metabolic and pharmacodynamic trajectories:

-

2-ene-VPA (α,β-unsaturated VPA): Formed primarily via mitochondrial β-oxidation in hepatocytes, this analogue retains potent antiepileptic and histone deacetylase (HDAC) inhibitory activities [3]. Crucially, the α,β-unsaturation prevents further toxic metabolic processing, granting 2-ene-VPA a significantly lower hepatotoxic profile compared to the parent drug.

-

4-ene-VPA (Terminal Vinyl VPA): Generated via cytochrome P450 (CYP2C9 and CYP2A6)-mediated terminal desaturation, 4-ene-VPA is a highly hydrophobic, methyl-branched fatty acid [4]. While it exhibits anticonvulsant potency similar to VPA, its terminal double bond serves as a critical liability. The S-(-)-enantiomer of 4-ene-VPA demonstrates substantially higher teratogenic potential than VPA itself [5]. Furthermore, it is the primary precursor to the reactive hepatotoxin 2,4-diene-VPA.

Section 2: Core Mechanisms of Action

The therapeutic efficacy of VPA vinyl analogues is driven by a multi-target mechanism encompassing neurotransmission, ion channel modulation, and epigenetic regulation [1].

-

GABAergic Modulation: Vinyl analogues indirectly enhance the central nervous system's inhibitory tone by hindering the degradation of γ-aminobutyric acid (GABA). They act as inhibitors of GABA transaminase (GABA-T) and succinate semialdehyde dehydrogenase (SSADH), leading to increased synaptic GABA concentrations [5].

-

Ion Channel Blockade: To suppress neuronal hyperexcitability, these analogues block voltage-gated sodium (Na+) channels, which dampens sustained, high-frequency repetitive firing. They also modulate T-type calcium (Ca2+) channels, stabilizing the neuronal membrane during epileptogenesis [5].

-

Epigenetic Regulation (HDAC Inhibition): Beyond neurophysiology, 2-ene-VPA and 4-ene-VPA act as direct, non-competitive inhibitors of Class I and IIa Histone Deacetylases (HDACs) [6]. This inhibition prevents the deacetylation of lysine residues on histone tails, promoting chromatin relaxation and transcriptional activation. This epigenetic mechanism is responsible for the activation of the Wnt/β-catenin signaling pathway, underpinning both the neuroprotective properties and the teratogenic side effects of the analogues [6].

Molecular targets of VPA vinyl analogues mediating antiepileptic and epigenetic effects.

Section 3: The Toxicological Divergence (Hepatotoxicity Mechanism)

The causality behind VPA-induced idiosyncratic hepatotoxicity is inextricably linked to the 4-ene-VPA pathway. Because 4-ene-VPA possesses a terminal double bond, it undergoes further mitochondrial β-oxidation to form (E)-2,4-diene-VPA [7].

This highly reactive diene intermediate forms CoA thioesters that covalently bind to mitochondrial proteins and profoundly deplete total cellular glutathione (GSH). The depletion of GSH induces severe oxidative stress, while the inhibition of mitochondrial β-oxidation leads to microvesicular steatosis and subsequent hepatocellular necrosis [7]. In contrast, 2-ene-VPA cannot undergo this specific diene conversion, explaining its superior safety profile.

Metabolic pathways of VPA vinyl analogues dictating therapeutic efficacy and hepatotoxicity.

Section 4: Data Presentation

The following table summarizes the quantitative and qualitative distinctions between VPA and its primary vinyl analogues.

| Compound | Structural Feature | Origin Pathway | Anticonvulsant Potency | Teratogenicity | Hepatotoxicity Risk | Primary Cellular Target |

| Valproic Acid (VPA) | Branched Alkyl | Parent Drug | Baseline (Reference) | High | Moderate | GABA-T, HDACs, Ion Channels |

| 2-ene-VPA | α,β-Unsaturated | Mitochondrial β-oxidation | Strong (≥ VPA) | Low | Low | HDACs, GABA-T |

| 4-ene-VPA | Terminal Vinyl | CYP450 Desaturation | Strong (≈ VPA) | Very High (S-enantiomer) | Very High (via 2,4-diene) | HDACs, Mitochondrial β-oxidation |

Section 5: Experimental Methodologies

To rigorously investigate the mechanisms of these vinyl analogues, researchers must employ self-validating experimental systems. Below are two field-proven protocols designed to isolate their epigenetic and toxicological variables.

Protocol 1: Fluorometric HDAC Inhibition Assay for Vinyl Analogues

Causality: A fluorogenic substrate is utilized to avoid radioactive waste while maintaining high sensitivity for Class I/IIa HDACs. Trichostatin A (TSA) is included as a positive control to establish the assay's dynamic range and validate enzyme integrity.

-

Reagent Preparation: Prepare a 10 mM stock of 2-ene-VPA and 4-ene-VPA in DMSO. Dilute to working concentrations (10 µM - 5 mM) in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Enzyme Incubation: Add 15 µL of HeLa nuclear extract (a rich source of Class I/IIa HDACs) to a 96-well black microplate. Add 10 µL of the analogue dilutions. Incubate at 37°C for 10 minutes to allow compound-enzyme binding.

-

Substrate Addition: Add 25 µL of Fluor de Lys® substrate (acetylated lysine side chain). Incubate at 37°C for 30 minutes.

-

Signal Development: Halt the reaction by adding 50 µL of Developer solution containing 2 µM TSA (to instantly freeze HDAC activity). Incubate at room temperature for 15 minutes to generate the fluorophore.

-

Detection & Validation: Read fluorescence (Excitation: 360 nm, Emission: 460 nm).

-

Self-Validation Step: Calculate the Z'-factor using the TSA positive control and vehicle negative control. A Z'-factor > 0.5 validates the assay's dynamic range and confirms that any observed inhibition by the vinyl analogues is statistically reliable.

-

Protocol 2: Sandwich-Cultured Hepatocyte (SCH) Model for 4-ene-VPA Toxicity

Causality: Standard 2D hepatocyte cultures rapidly dedifferentiate and lose CYP450 expression within 24 hours. The collagen sandwich configuration is strictly required because it maintains physiological CYP2C9/2A6 levels, which are absolutely necessary to biotransform 4-ene-VPA into the toxic 2,4-diene-VPA and accurately model GSH depletion.

-

Matrix Preparation: Coat 24-well plates with 250 µL of rat tail collagen type I (1.5 mg/mL). Incubate at 37°C for 1 hour to gel.

-

Hepatocyte Seeding: Seed primary rat hepatocytes at a density of 3 x 10^5 cells/well in Williams' E medium supplemented with dexamethasone and insulin. Allow cells to attach for 24 hours.

-

Sandwich Overlay: Aspirate the medium and overlay the cells with a second layer of collagen type I (250 µL). Allow to gel for 1 hour, then add fresh medium. Culture for 72 hours to ensure repolarization and CYP450 stabilization.

-

Analogue Treatment: Treat the SCH system with 1 mM 4-ene-VPA or 2-ene-VPA for 24 hours. Include a cohort pre-treated with 1-Aminobenzotriazole (1-ABT, a non-specific CYP450 inhibitor) to prove that toxicity is CYP-dependent.

-

GSH Quantification & Validation: Lyse the cells and measure total GSH using a DTNB (Ellman’s reagent) colorimetric assay at 412 nm.

-

Self-Validation Step: The 1-ABT pre-treated cohort must show a rescue of GSH levels in the 4-ene-VPA group. If GSH is not rescued, it indicates assay contamination or non-CYP-mediated baseline toxicity, invalidating the run.

-

References

-

Therapeutic and Toxic Effects of Valproic Acid Metabolites. MDPI / PMC. URL: [Link]

-

Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. MDPI. URL: [Link]

-

Valproic Acid. StatPearls, NCBI Bookshelf. URL: [Link]

-

The Effects of Central Nervous System-Active Valproic Acid Constitutional Isomers, Cyclopropyl Analogs, and Amide Derivatives on Neuronal Growth Cone Behavior. Journal of Pharmacology and Experimental Therapeutics. URL: [Link]

Sources

- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile | MDPI [mdpi.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. ovid.com [ovid.com]

The Pharmacological Horizon of 2-Ethenyl-2-propylpentanoic Acid

The following is an in-depth technical guide on the anticonvulsant potential and pharmacological profile of 2-Ethenyl-2-propylpentanoic acid , a specific structural analog of Valproic Acid (VPA).

A Structural & Functional Analysis of Quaternary Valproate Analogs

Executive Summary & Chemical Identity

2-Ethenyl-2-propylpentanoic acid (CAS: 3695-38-3), also chemically described as 2-propyl-2-vinylpentanoic acid , represents a distinct class of "Quaternary Valprooids." Unlike the parent compound Valproic Acid (VPA), which possesses a tertiary alpha-carbon with an abstractable hydrogen atom, this analog features a quaternary alpha-carbon substituted with a vinyl (ethenyl) group.

This structural modification is not merely cosmetic; it is a strategic medicinal chemistry intervention designed to decouple the anticonvulsant efficacy of VPA from its notorious hepatotoxic and teratogenic liabilities. By sterically and electronically blocking the primary metabolic pathways responsible for toxic metabolite formation, 2-ethenyl-2-propylpentanoic acid serves as a critical reference point in the development of "Safe Valproates."

Chemical Architecture

| Feature | Specification |

| IUPAC Name | 2-propyl-2-vinylpentanoic acid |

| Common Designation | |

| Molecular Formula | C |

| Key Structural Motif | Quaternary |

| Lipophilicity (LogP) | ~3.2 (Predicted) - Higher than VPA (2.75) |

| Isomeric Relationship | Structural isomer of the toxic metabolite 4-ene-VPA |

Mechanistic Rationale: The "Quaternary Defense"

The clinical utility of VPA is limited by two major adverse effects: Hepatotoxicity (idiosyncratic, often fatal) and Teratogenicity (neural tube defects). Both are mechanistically linked to the metabolic activation of the VPA molecule at the

The Hepatotoxicity Blockade

VPA hepatotoxicity is largely driven by the formation of 4-ene-VPA (2-propyl-4-pentenoic acid) via CYP450-mediated terminal desaturation, followed by

Mechanism of 2-Ethenyl-2-propylpentanoic Acid:

The insertion of a vinyl group at C2 creates a quaternary center. This modification renders the molecule resistant to the initial abstraction of the

-

Mitochondrial

-oxidation entry. -

Formation of the toxic 2,4-diene system.

-

Glucuronidation (steric hindrance often reduces the rate of acyl-glucuronide formation, a reactive intermediate).

Anticonvulsant Pharmacophore

While blocking toxicity is achievable, maintaining efficacy is the challenge. VPA's anticonvulsant activity is multimodal, involving:

-

GABAergic Potentiation: Increasing GABA levels by inhibiting GABA transaminase (GABA-T) or Succinate Semialdehyde Dehydrogenase (SSADH).

-

Sodium Channel Blockade: Stabilizing the inactive state of voltage-gated Na+ channels.

Predicted Efficacy of 2-Ethenyl-VPA:

-

GABA-T Inhibition: Unlikely. GABA-T inhibition typically requires a substrate that mimics GABA or can undergo specific enzymatic steps requiring an

-hydrogen. Quaternary analogs are often poor GABA-T inhibitors. -

Na+ Channel Modulation: Likely Retained. The lipophilic profile and carboxylic acid "head" required for membrane insertion and channel interaction remain intact. The vinyl group adds lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration compared to VPA.

Figure 1: Comparative metabolic fate of VPA vs. 2-Ethenyl-VPA. The quaternary structure effectively "walls off" the toxic metabolic pathway.

Comparative Pharmacological Profile

To understand the potential of 2-Ethenyl-2-propylpentanoic acid, we must benchmark it against VPA and its active, non-toxic metabolite 2-ene-VPA (2-propyl-2-pentenoic acid).

| Parameter | Valproic Acid (VPA) | 2-ene-VPA (Active Metabolite) | 2-Ethenyl-2-propylpentanoic Acid |

| Structure Type | Tertiary Acid | Unsaturated Acid (C2=C3) | Quaternary Acid ( |

| Present (1) | Absent (Double Bond) | Absent (Quaternary) | |

| Hepatotoxicity Risk | High (via 4-ene) | Low (Cannot form 4-ene) | Theoretical Null |

| Teratogenicity | High | Low/Null | Low/Null (Predicted) |

| Potency (MES Test) | Reference (1.0) | 0.8 - 1.0x VPA | 0.5 - 0.8x VPA (Predicted)* |

| Sedation Potential | Moderate | Low | Low |

*Note: Quaternary analogs often suffer from reduced receptor affinity due to the steric bulk of the extra substituent (Vinyl group) at the binding site, despite improved pharmacokinetic stability.

Experimental Protocols for Validation

For researchers investigating this compound, the following self-validating protocols are recommended to establish its safety/efficacy profile.

Synthesis Verification (GC-MS)

Before biological testing, purity must be confirmed, as isomeric contamination (e.g., with 4-ene-VPA) can skew toxicity data.

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

Derivatization: Trimethylsilyl (TMS) derivatization using BSTFA + 1% TMCS.

-

Key Marker: Look for the molecular ion peak (

) and characteristic fragmentation patterns distinguishing the vinyl branch (loss of vinyl group) vs. chain unsaturation.

Anticonvulsant Screening (The MES/PTZ Matrix)

To differentiate mechanism (Na+ channel vs. GABA), a dual-screen approach is mandatory.

A. Maximal Electroshock Seizure (MES) Test

-

Target: Voltage-gated Na+ channels (Grand mal seizure model).

-

Protocol:

-

Administer 2-Ethenyl-VPA (i.p.) at doses of 100, 200, 400 mg/kg to male CF-1 mice.

-

Wait for peak effect time (typically 30-60 min, longer for quaternary analogs due to lipophilicity).

-

Apply corneal electrodes: 50 mA, 60 Hz, 0.2s duration.

-

Endpoint: Abolition of tonic hindlimb extension (THE).

-

B. Subcutaneous Pentylenetetrazol (scPTZ) Test

-

Target: GABAergic threshold (Absence seizure model).

-

Protocol:

-

Administer test compound.[2]

-

Inject PTZ (85 mg/kg s.c.).

-

Endpoint: Latency to first clonic seizure > 5 sec.

-

-

Interpretation: If the compound is active in MES but weak in PTZ, it confirms the "Steric Hindrance" hypothesis regarding GABA-T inhibition while validating Na+ channel affinity.

Hepatotoxicity Assay (In Vitro)

This is the "Go/No-Go" gate for this molecule.

-

System: Sandwich-cultured rat hepatocytes (maintain bile efflux).

-

Assay: LDH Leakage + Mitochondrial Membrane Potential (JC-1 dye).

-

Comparator: Incubate with VPA (positive control) vs. 2-Ethenyl-VPA at equimolar concentrations (0.1 - 1.0 mM) for 24h.

-

Success Criteria: 2-Ethenyl-VPA must show no significant increase in LDH leakage or mitochondrial depolarization compared to vehicle control, whereas VPA should show dose-dependent toxicity.

Synthesis of Evidence & Future Outlook

2-Ethenyl-2-propylpentanoic acid serves as a potent illustration of rational drug design applied to the VPA scaffold. By chemically "locking" the metabolic soft spot (the

However, the "Quaternary Dilemma" persists: while toxicity is removed, the precise steric requirements for anticonvulsant activity are often compromised. The vinyl group, while smaller than a propyl chain, still introduces significant bulk.

Research Recommendation: Future development should focus on mixed-pharmacophore strategies, such as converting the carboxylic acid of 2-Ethenyl-VPA into a primary amide (creating a Valpromide analog). Amide derivatives of quaternary VPA analogs often show superior anticonvulsant potency (via carbonic anhydrase inhibition or improved distribution) compared to their free acid counterparts.

References

-

Löscher, W., & Nau, H. (1985). Pharmacological evaluation of various metabolites and analogues of valproic acid. Neuropharmacology. Link

-

Abbott, F. S., & Acheampong, A. A. (1988). Quantitative structure-anticonvulsant activity relationships of valproic acid, related carboxylic acids and tetrazoles. Neuropharmacology. Link

-

Palaty, J., & Abbott, F. S. (1995).[1] Structure-activity relationships of unsaturated analogues of valproic acid. Journal of Medicinal Chemistry. Link

-

Bialer, M. (2012). Chemical properties of antiepileptic drugs (AEDs). Advanced Drug Delivery Reviews. Link

-

Parchem Fine & Specialty Chemicals. (2024). 2-Ethenyl-2-propylpentanoic acid (CAS 3695-38-3) Product Data. Link

Sources

Methodological & Application

Synthesis of 2-Ethenyl-2-propylpentanoic acid from diethyl malonate

Application Note: Precision Synthesis of 2-Ethenyl-2-propylpentanoic Acid from Diethyl Malonate

Executive Summary & Strategic Analysis

This guide details the synthesis of 2-ethenyl-2-propylpentanoic acid (also known as 2-propyl-2-vinylpentanoic acid ), a structural analogue of the anticonvulsant Valproic Acid (VPA).

Critical Structural Distinction: Researchers often confuse this target with 2-propyl-4-pentenoic acid (Allyl-VPA).

-

Target (Vinyl-VPA): A quaternary carboxylic acid where the

-carbon is bonded to two propyl groups, one vinyl group ( -

Allyl-VPA: A tertiary acid containing an allyl group (

).

The Malonate Limitation:

Direct synthesis of a quaternary acid (R,R',R''-C-COOH) via the standard Malonic Ester Synthesis (alkylation followed by decarboxylation) is mechanistically impossible . The thermal decarboxylation of a substituted malonic acid proceeds via a cyclic transition state that inherently delivers a proton to the

Synthetic Strategy: To synthesize the quaternary 2-ethenyl-2-propylpentanoic acid starting from diethyl malonate , we must adopt a two-phase approach:

-

Core Assembly: Use diethyl malonate to synthesize the tertiary parent molecule, Valproic Acid (2-propylpentanoic acid).

-

Quaternary Functionalization: Convert Valproic Acid to its ester and perform a Palladium-catalyzed

-vinylation to install the quaternary center, followed by hydrolysis.

Reaction Pathway Visualization

The following diagram illustrates the divergence between the standard Malonic Ester route (yielding Allyl-VPA) and the required route for the Vinyl-VPA target.

Caption: Synthesis workflow showing the necessity of post-decarboxylation functionalization to achieve the quaternary target.

Detailed Experimental Protocols

Phase 1: Synthesis of Valproic Acid (VPA) Core

Objective: Transform Diethyl Malonate into 2-propylpentanoic acid.

Reagents:

-

Diethyl malonate (1.0 eq)

-

1-Bromopropane (2.2 eq)

-

Sodium ethoxide (2.2 eq, prepared from Na and dry EtOH)

-

Potassium Hydroxide (KOH)[1]

-

Sulfuric Acid (H₂SO₄)

Protocol:

-

Alkylation:

-

In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve Sodium metal (2.2 eq) in anhydrous Ethanol to generate Sodium Ethoxide.

-

Add Diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30 minutes to form the enolate.

-

Add 1-Bromopropane (2.2 eq) dropwise. The reaction is exothermic.

-

Reflux the mixture for 4–6 hours to ensure complete dialkylation to Diethyl 2,2-dipropylmalonate .

-

Note: Monitor by TLC or GC. Mono-alkylated impurity may persist if base is insufficient.

-

Remove ethanol under reduced pressure. Resuspend residue in water and extract with diethyl ether.[2] Dry organic layer (

) and concentrate.

-

-

Hydrolysis & Decarboxylation:

-

Dissolve the crude diester in a solution of KOH (3.0 eq) in water/ethanol (1:1). Reflux for 12 hours.

-

Concentrate to remove ethanol. Acidify the aqueous residue to pH 1 with concentrated

. The 2,2-dipropylmalonic acid will precipitate or oil out. -

Decarboxylation: Heat the crude malonic acid neat (no solvent) to 160–180°C in an oil bath.

evolution will be vigorous. Continue heating until gas evolution ceases (approx. 1–2 hours). -

Distill the residue under reduced pressure (bp ~120°C at 15 mmHg) to isolate pure Valproic Acid (2-propylpentanoic acid).

-

Phase 2: Alpha-Vinylation (Creating the Quaternary Center)

Objective: Install the vinyl group on the

Reagents:

-

Valproic Acid (from Phase 1)

-

Methanol /

(cat.) -

Vinyl Bromide (1.0 M in THF)

-

LiHMDS (Lithium hexamethyldisilazide, 1.2 eq)

- (Bis(dibenzylideneacetone)palladium(0), 2 mol%)

-

Ligand:

(Tri-tert-butylphosphine, 2 mol%)

Protocol:

-

Esterification:

-

Reflux Valproic Acid in Methanol with catalytic

for 4 hours. -

Workup: Neutralize with

, extract with hexane, and concentrate to yield Methyl Valproate . (Esterification is required because the carboxylic acid proton interferes with enolate formation).

-

-

Pd-Catalyzed Vinylation:

-

Setup: Flame-dry a Schlenk flask under Argon.

-

Catalyst Prep: Add

and -

Enolate Formation: In a separate vessel at -78°C, add Methyl Valproate (1.0 eq) to a solution of LiHMDS (1.2 eq) in THF. Stir for 30 mins to generate the lithium enolate.

-

Coupling: Transfer the enolate solution via cannula to the catalyst solution at room temperature.

-

Immediately add Vinyl Bromide (1.2 eq).

-

Stir at room temperature for 12–24 hours. The bulky ligands facilitate the coupling of the hindered quaternary center.

-

Quench: Add saturated

. Extract with Ethyl Acetate. -

Purification: Silica gel chromatography (Hexane/EtOAc 95:5) to isolate Methyl 2-ethenyl-2-propylpentanoate .

-

-

Final Hydrolysis:

-

Dissolve the quaternary ester in THF/Water (1:1).

-

Add

(5.0 eq) and reflux for 24–48 hours. Note: Sterically hindered esters require vigorous conditions for hydrolysis. -

Acidify to pH 2 with

. Extract with ether.[2] -

Purify via Kugelrohr distillation or recrystallization (if solid) to yield 2-Ethenyl-2-propylpentanoic acid .

-

Data Summary & Quality Control

| Parameter | Valproic Acid (Intermediate) | 2-Ethenyl-2-propylpentanoic Acid (Target) |

| Molecular Formula | ||

| Molecular Weight | 144.21 g/mol | 170.25 g/mol |

| Key IR Signal | 1705 cm⁻¹ (C=O) | 1630 cm⁻¹ (C=C), 1700 cm⁻¹ (C=O) |

| 1H NMR (Alpha) | Methine multiplet (~2.3 ppm) | No Alpha Proton . Vinyl signals: 5.0–6.0 ppm |

| Physical State | Colorless Liquid | Viscous Liquid / Low-melting Solid |

Troubleshooting:

-

Incomplete Decarboxylation: If the intermediate in Phase 1 solidifies immediately upon cooling and is water-soluble, it may still be the dicarboxylic acid. Ensure heating to 180°C.

-

Failed Vinylation: If the starting material is recovered in Phase 2, ensure anhydrous conditions. Vinyl bromide is volatile; use a fresh solution or condense vinyl bromide gas directly into the cold reaction mixture.

References

-

Structural Modifications of Valproic Acid

-

Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. (2021).[3] National Institutes of Health (NIH).

-

-

Malonic Ester Synthesis of Valproic Acid

-

Alpha-Vinylation of Esters (Pd-Catalyzed)

- Palladium-Catalyzed alpha-Arylation and alpha-Vinylation of Carbonyl Compounds. (2019). Chemical Reviews.

-

Properties of 2-Propyl-2-pentenoic acid (Structural Analogue)

- PubChem Compound Summary for CID 104893.

Sources

- 1. EP0373057A1 - Process for the preparation of (2-propyl)2-pentenoic acid and its esters - Google Patents [patents.google.com]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. 2-Propyl-2-pentenoic acid | C8H14O2 | CID 104893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl propylmalonate [webbook.nist.gov]

- 5. Diethyl 2-(p-tolyl)malonate | C14H18O4 | CID 570878 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Purity Synthesis of Valproic Acid via Dialkylation of Diethyl Malonate

Executive Summary & Strategic Rationale

Valproic acid (VPA) is a branched-chain fatty acid widely utilized as an anticonvulsant and mood stabilizer. While several synthetic routes exist—including the alkylation of ethyl acetoacetate or the carbonylation of alkenes—the Malonic Ester Synthesis remains the gold standard for laboratory and pilot-scale production due to its high regioselectivity and manageable impurity profile.

This protocol details the critical dialkylation step of diethyl malonate with 1-bromopropane. The scientific integrity of this process relies on the "Double Deprotonation-Alkylation" kinetics. Unlike simple

Key Mechanistic Insight

The pKa of diethyl malonate (~13) allows for deprotonation by sodium ethoxide (NaOEt).[1][2] The first alkylation is rapid. However, the resulting mono-propyl diethyl malonate is less acidic and more sterically crowded. Successful synthesis requires maintaining a strictly anhydrous environment to prevent the alkoxide base from quenching with water (producing NaOH), which would prematurely hydrolyze the ester rather than facilitate the second alkylation.

Reaction Scheme & Pathway Analysis[1]

The following diagram illustrates the transformation from diethyl malonate to the final Valproic Acid, highlighting the critical intermediate states.

Figure 1: Reaction pathway for the synthesis of Valproic Acid via Malonic Ester dialkylation.

Materials & Safety Protocols

Chemical Hazards

-

1-Bromopropane: Neurotoxin and reproductive toxin. Handle exclusively in a fume hood.

-

Sodium Ethoxide (NaOEt): Highly hygroscopic and corrosive. Reacts violently with water.

-

Valproic Acid: Known teratogen. Pregnant personnel should not handle this compound.

Stoichiometry Table

| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) | Notes |

| Diethyl Malonate | Substrate | 1.0 | 160.17 | 1.055 | Must be dry (<0.1% H2O) |

| 1-Bromopropane | Alkylating Agent | 2.2 - 2.5 | 122.99 | 1.353 | Excess drives 2nd alkylation |

| Sodium Metal | Base Precursor | 2.2 | 22.99 | Solid | For in-situ NaOEt gen. |

| Ethanol (Absolute) | Solvent | N/A | 46.07 | 0.789 | Super-dry grade required |

Experimental Protocol: Dialkylation

This protocol uses in situ generated sodium ethoxide to maximize anhydrous integrity.

Step 1: Preparation of Sodium Ethoxide[3]

-

Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, pressure-equalizing dropping funnel, and nitrogen inlet.

-

Flush the system with dry nitrogen for 15 minutes.

-

Add Absolute Ethanol (10 volumes relative to malonate) to the flask.

-

Add Sodium Metal (2.2 eq) in small cubes slowly.

-

Observation: Vigorous evolution of hydrogen gas. Maintain temperature below 50°C using an ice bath if necessary.

-

-

Stir until all sodium has dissolved and a clear ethoxide solution is obtained.

Step 2: Addition of Precursors

-

Heat the NaOEt solution to a gentle reflux (approx. 78°C).

-

Mix Diethyl Malonate (1.0 eq) and 1-Bromopropane (2.5 eq) in the dropping funnel.

-

Note: Premixing the alkyl halide and malonate allows for a controlled "co-addition," maintaining a constant ratio of reagents relative to the base.

-

-

Add the mixture dropwise to the refluxing base over 60 minutes.

-

Critical Control Point: The reaction is exothermic. Adjust addition rate to maintain reflux without flooding the condenser.

-

Step 3: Reaction & Monitoring[1]

-

Once addition is complete, maintain reflux for 3 to 5 hours .

-

In-Process Control (IPC): Monitor by GC-MS or TLC (Silica, 10% EtOAc/Hexane).

-

Target: < 2% Mono-alkylated intermediate.[3]

-

Validation: The appearance of a heavy precipitate (NaBr) indicates reaction progress.

-

-

Distill off the bulk of ethanol (solvent swap) once the reaction is complete.

Step 4: Work-up[5]

-

Cool the residue to room temperature.

-

Add cold water to dissolve the NaBr salt.

-

Extract the aqueous layer with diethyl ether or MTBE (3x).

-

Combine organic layers, wash with brine, and dry over anhydrous

. -

Concentrate under reduced pressure to yield Crude Diethyl 2,2-dipropylmalonate .

Protocol: Hydrolysis & Decarboxylation[1][2][6][7][8]

The dialkylated ester must be converted to the free acid.[4]

Step 1: Saponification[4]

-

Dissolve the crude ester in a solution of KOH (3.0 eq) in water/ethanol (1:1).

-

Reflux for 4 hours. The solution should become homogeneous.

-

Distill off the ethanol.

Step 2: Acidification & Decarboxylation[1][4][7]

-

Cool the aqueous pot residue to 0°C.

-

Slowly acidify with 6M HCl until pH < 1.

-

Observation: The dipropylmalonic acid may precipitate or form an oil.

-

-

Thermal Decarboxylation: Heat the acidic mixture to reflux (approx. 100-110°C) for 2-3 hours.

-

Cool and extract the oily layer (Valproic Acid) with Hexanes or DCM.

Purification & Quality Control

The crude Valproic Acid often contains trace valeric acid (mono-alkylated impurity).

Purification Strategy

Vacuum Distillation is the only reliable method to separate VPA from its impurities.

-

Boiling Point: ~120°C at 10 mmHg.

-

Collect the main fraction. Discard the early "forerun" which contains the lower-boiling valeric acid (Impurity A).

Impurity Profile & QC Specifications

| Impurity | Origin | Limit (Pharm. Grade) | Detection |

| Valeric Acid (Impurity A) | Incomplete alkylation | < 0.1% | GC-FID |

| 2-Ethylpentanoic Acid | Ethyl group transfer (rare) | < 0.1% | GC-MS |

| Dipropylmalonic Acid | Incomplete decarboxylation | < 0.1% | HPLC |

Process Workflow Diagram

Figure 2: Operational workflow for the end-to-end synthesis of Valproic Acid.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield of Dialkylated Product | Moisture in EtOH or Malonate. | Use freshly distilled solvents; dry malonate over molecular sieves. |

| High Mono-alkylated Impurity | Insufficient reflux time or base. | Extend reflux time; ensure slight excess of Propyl Bromide (2.5 eq). |

| Product is Colored (Yellow/Brown) | Polymerization of propyl bromide or oxidation. | Perform distillation under inert atmosphere ( |

| Solid Precipitate during Reflux | NaBr formation (Normal). | If stirring stops, add small amount of anhydrous EtOH. |

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Malonic Ester Synthesis).

-

PubChem. (n.d.). Valproic Acid Compound Summary. National Library of Medicine. Retrieved October 26, 2023. [Link]

-

Labaz. (1978). Process for the preparation of valproic acid. GB Patent 1522450.[9] (Foundational industrial patent describing the dialkylation route). [Link]

-

Organic Syntheses. (1925). Ethyl n-Butylacetoacetate. Org. Synth. 1925, 5,[3][8] 55. (Analogous procedure for alkylation mechanisms). [Link]

-

Bansi, A., et al. (2023). Synthesis of Valproic Acid, Sodium Valproate, and Divalproex Sodium in Flow. Organic Process Research & Development. (Modern flow chemistry adaptation of this protocol). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Process for producing valproic acid - Patent 0835859 [data.epo.org]

- 7. venkatasailifesciences.com [venkatasailifesciences.com]

- 8. researchgate.net [researchgate.net]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: HPLC Method Development for 2-Ethenyl-2-propylpentanoic Acid

Executive Summary

This guide details the development of a High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of 2-Ethenyl-2-propylpentanoic acid , a structural analog and potential impurity of the anti-epileptic drug Valproic Acid (VPA).

Unlike the common metabolite 2-propyl-2-pentenoic acid (

Target Molecule Profile & Challenges

Understanding the physicochemical properties of the analyte is the foundation of this method.

| Property | Description | Chromatographic Implication |

| Structure | Quaternary carboxylic acid with a vinyl group. | No chiral proton at |

| Chromophore | Non-conjugated vinyl and carboxyl groups. | Challenge: Weak UV response. Requires detection at 210 nm or MS (ESI-). |

| Acidity (pKa) | ~4.8 (Estimated, similar to VPA). | Requirement: Mobile phase pH must be controlled (pH < 4.0) to suppress ionization and ensure retention. |

| Lipophilicity | LogP ~ 2.8 - 3.2 (Predicted). | Selection: C18 columns are ideal. Elutes later than VPA due to increased carbon content (+2 carbons vs VPA). |

Structural Distinction (Critical)

Researchers often confuse this target with VPA unsaturated metabolites.

-

Target: 2-Ethenyl-2-propylpentanoic acid (Quaternary

-C, Vinyl branch). -

Common Metabolite: 2-Propyl-2-pentenoic acid (Tertiary

-C, Double bond in chain). -

Note: The method below separates these species based on hydrophobicity differences.

Method Development Strategy

Column Selection: The Hydrophobic Backbone

Given the aliphatic nature of the analyte, a C18 (Octadecyl) stationary phase is the gold standard.

-

Recommended: Agilent Zorbax SB-C18 or Waters XBridge C18.

-

Rationale: "SB" (Stable Bond) or "XBridge" technologies allow stability at low pH (pH 2-3), which is essential for suppressing the ionization of the carboxylic acid group.

Mobile Phase Design

-

Buffer (Solvent A): 0.1% Formic Acid in Water (pH ~2.7) or 20 mM Potassium Phosphate (pH 3.0).

-

Why: Keeps the acid protonated (

), maximizing interaction with the C18 phase and preventing peak tailing caused by secondary silanol interactions.

-

-

Organic Modifier (Solvent B): Acetonitrile (ACN).

-

Why: ACN has a lower UV cutoff (190 nm) than Methanol (205 nm), which is critical for detecting this low-UV analyte at 210 nm.

-

Detection Optimization

-

UV-Vis: Set to 210 nm .

-

Warning: At this wavelength, mobile phase transparency is critical. Use HPLC-grade reagents.

-

-

Mass Spectrometry (Alternative): ESI Negative Mode (

).-

Target Ion:

~183.1 (Calculated MW: 184.28 g/mol ).

-

Detailed Experimental Protocol

Equipment & Reagents[1]

-

Instrument: HPLC System with PDA/UV Detector (e.g., Agilent 1260/1290) or LC-MS.

-

Column: Zorbax SB-C18,

mm, 5 -

Reagents:

-

Acetonitrile (HPLC Grade).

-

Milli-Q Water.

-

Formic Acid (LC-MS Grade) or Orthophosphoric Acid (85%).

-

Reference Standard: 2-Ethenyl-2-propylpentanoic acid (CAS 3695-38-3).[1]

-

Preparation of Solutions

Standard Stock Solution (1.0 mg/mL):

-

Weigh 10 mg of 2-Ethenyl-2-propylpentanoic acid.

-

Dissolve in 10 mL of Acetonitrile.

-

Store at -20°C (Stable for 1 month).

Working Standard (50

-

Dilute 50

L of Stock Solution into 950

Chromatographic Conditions (Gradient Method)

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 |

| Column Temp | 35°C (Improves mass transfer and peak shape) |

| Detection | UV @ 210 nm (Ref: 360 nm, BW 100) |

| Run Time | 15 Minutes |

Gradient Table:

| Time (min) | % Solvent A (0.1% FA) | % Solvent B (ACN) | Phase |

| 0.00 | 60 | 40 | Equilibration |

| 2.00 | 60 | 40 | Isocratic Hold |

| 10.00 | 10 | 90 | Linear Gradient |

| 12.00 | 10 | 90 | Wash |

| 12.10 | 60 | 40 | Re-equilibration |

| 15.00 | 60 | 40 | End |

Method Logic & Visualization

The following diagram illustrates the decision matrix used to optimize this specific method, ensuring separation from the parent drug (VPA).

Figure 1: Method Optimization Logic Flow. Ensuring protonation (pH 3.0) and correct solvent transparency (ACN) are the critical success factors.

Validation Parameters (Acceptance Criteria)

To ensure the method is "Trustworthy" and "Self-Validating," perform the following checks:

-

System Suitability:

-

Tailing Factor (

): Must be -

Theoretical Plates (

):

-

-

Linearity:

-

Range: 5

g/mL to 200 -

value:

-

-

Limit of Detection (LOD):

-

Expected ~1-2

g/mL (UV). -

Expected ~10-50 ng/mL (MS).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Baseline Noise | Impure Mobile Phase or dirty flow cell. | Use HPLC-grade ACN; flush system with hot water (60°C). |

| Peak Tailing | Secondary silanol interactions. | Ensure pH is |

| Retention Time Drift | Incomplete equilibration. | Increase post-run re-equilibration time to 5 minutes. |

| Ghost Peaks | Contaminated injector or carryover. | Use a needle wash of 50:50 Methanol:Water. |

References

- Deng, C., et al. (2006). "Simultaneous determination of valproic acid and 2-propyl-4-pentenoic acid for the prediction of clinical adverse effects." Seizure, 21, 110–117. (Methodology baseline for VPA analogs).

-

Cheng, H., et al. (2007). "Quantification of valproic acid and its metabolite 2-propyl-4-pentenoic acid in human plasma using HPLC-MS/MS." Journal of Chromatography B, 850(1-2), 206-212.[2] Retrieved from [Link]

Sources

Solubility of 2-vinyl-2-propylpentanoic acid in DMSO and ethanol

Application Note & Protocol

Topic: Determination of the Solubility of 2-Vinyl-2-Propylpentanoic Acid in Dimethyl Sulfoxide (DMSO) and Ethanol

For: Researchers, scientists, and drug development professionals

Introduction: Understanding the Significance of Solubility

2-Vinyl-2-propylpentanoic acid, a derivative of the well-characterized compound Valproic Acid (VPA), represents a class of molecules with significant therapeutic potential. VPA itself is a branched-chain fatty acid used in the treatment of epilepsy and bipolar disorder and is a known inhibitor of histone deacetylases (HDACs)[1]. Derivatives such as 2-vinyl-2-propylpentanoic acid are often synthesized to enhance efficacy, improve bioavailability, or modify pharmacokinetic properties.

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior in both in vitro and in vivo systems. For drug development professionals, establishing a clear solubility profile in relevant solvents is a foundational step. Solvents like dimethyl sulfoxide (DMSO) and ethanol are ubiquitous in preclinical research. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds, making it a standard for creating high-concentration stock solutions for biological assays[2]. Ethanol, a polar protic solvent, is also widely used in formulations and as a solvent in various experimental procedures[3].

This document provides a detailed, experience-driven guide for researchers to accurately and reliably determine the solubility of 2-vinyl-2-propylpentanoic acid in these two critical solvents. It moves beyond a simple recitation of steps to explain the underlying principles, ensuring that the protocols are not just followed, but understood.

The Principle of "Like Dissolves Like": A Predictive Framework

The solubility of a solute in a solvent is governed by the intermolecular forces between their respective molecules. The adage "like dissolves like" serves as a fundamental predictive tool[4]. This means that solvents are most effective at dissolving solutes with similar polarity.

-

2-Vinyl-2-Propylpentanoic Acid: This molecule possesses a dual nature. The carboxylic acid group (-COOH) is polar and capable of acting as a hydrogen bond donor and acceptor. Conversely, the propyl and vinyl alkyl groups constitute a non-polar, hydrophobic backbone.

-

Ethanol (CH₃CH₂OH): As a polar protic solvent, ethanol has a hydroxyl (-OH) group that can engage in strong hydrogen bonding with the carboxylic acid moiety of the target compound.

-

DMSO ((CH₃)₂SO): As a polar aprotic solvent, DMSO has a strong dipole due to the S=O bond, making it an excellent hydrogen bond acceptor. It can effectively solvate the polar head of the acid.

Based on these properties, 2-vinyl-2-propylpentanoic acid is expected to be soluble in both ethanol and DMSO[3]. However, precise quantitative measurement is essential for experimental accuracy.

Caption: Intermolecular interactions predicting the solubility of 2-vinyl-2-propylpentanoic acid.

Essential Materials and Safety Precautions

Materials and Equipment

-

2-Vinyl-2-propylpentanoic acid (ensure purity is known and documented)

-

Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%

-

Ethanol (EtOH), 200 Proof, ≥99.5%

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 2-4 mL)

-

Volumetric flasks (Class A)

-

Pipettes and tips (calibrated)

-

Vortex mixer

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Benchtop centrifuge

-

Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or equivalent quantitative instrument.

Critical Safety Precautions

As a derivative of valproic acid, 2-vinyl-2-propylpentanoic acid should be handled with care. Valproic acid is classified as a reproductive toxin and may cause skin and serious eye irritation[5][6].

-

Handling: Always handle the compound in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times[7].

-

Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.

-

SDS: Always consult the specific Safety Data Sheet (SDS) for 2-vinyl-2-propylpentanoic acid before beginning any work.

Experimental Protocols

A tiered approach is recommended, starting with a rapid assessment and progressing to a definitive quantitative determination.

Protocol 1: Rapid Semi-Quantitative Solubility Assessment

This initial step provides a rapid estimation of solubility, which is invaluable for planning subsequent quantitative experiments.

-

Preparation: Accurately weigh approximately 2-5 mg of 2-vinyl-2-propylpentanoic acid into a pre-weighed glass vial. Record the exact mass.

-

Solvent Addition: Add the first solvent (e.g., DMSO) dropwise using a calibrated pipette, vortexing for 30-60 seconds after each addition.

-

Observation: Carefully observe the vial for the complete dissolution of the solid material.

-

Endpoint: The point at which a clear solution is formed with no visible particles is the endpoint. Record the total volume of solvent added.

-

Calculation: Calculate the estimated solubility (mg/mL).

-

Repeat: Repeat the process in a separate vial for ethanol.

Causality: This method is quick but may overestimate solubility as it does not ensure thermodynamic equilibrium is reached. It is, however, an excellent guide for setting the concentration range for the more rigorous shake-flask method[8].

Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing reliable and reproducible data[9][10].

Caption: Workflow for the quantitative shake-flask solubility determination method.

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 2-vinyl-2-propylpentanoic acid to a series of glass vials. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration. A starting point, guided by Protocol 1, would be to add an amount equivalent to 1.5-2.0 times the estimated solubility.

-

To each vial, add a precise, known volume of solvent (e.g., 1.0 mL of DMSO to one set of vials, and 1.0 mL of ethanol to another). Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Seal the vials tightly with PTFE-lined caps.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. For most compounds, 24 to 72 hours is adequate[9]. A time-course study can be performed to validate the minimum required equilibration time.

-

Causality: This extended agitation period is critical to ensure the system reaches a thermodynamic steady state, where the rate of dissolution equals the rate of precipitation. This is the definition of equilibrium solubility.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let heavy solids settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 x g for 10 minutes) to pellet the remaining undissolved solid.

-

Causality: Centrifugation ensures that fine, suspended particles are removed, which could otherwise be transferred and artificially inflate the measured concentration.

-

Carefully withdraw a portion of the clear supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining microscopic particulates[9].

-

-

Quantification via HPLC:

-

Calibration Curve: Prepare a series of standard solutions of 2-vinyl-2-propylpentanoic acid of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Analysis: Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Causality: HPLC provides high specificity and sensitivity, ensuring that you are only quantifying the compound of interest. The calibration curve is a self-validating system; its linearity (R² > 0.999) confirms the reliability of the quantification method.

-

-

Data Calculation and Reporting:

-

Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original, undiluted supernatant. This value is the equilibrium solubility.

-

Report the solubility in standard units such as mg/mL and Molarity (mol/L), specifying the solvent and temperature.

-

Data Presentation

Results should be summarized in a clear, tabular format.

Table 1: Solubility of 2-Vinyl-2-Propylpentanoic Acid at 25 °C

| Solvent | Replicate | Solubility (mg/mL) | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (mol/L)* |

|---|---|---|---|---|---|

| DMSO | 1 | ||||

| 2 | |||||

| 3 | |||||

| Ethanol | 1 | ||||

| 2 | |||||

| 3 |

*Calculated using the molecular weight of 2-vinyl-2-propylpentanoic acid (C₁₀H₁₈O₂: 170.25 g/mol ).

Conclusion

This application note provides a comprehensive framework for the accurate determination of the solubility of 2-vinyl-2-propylpentanoic acid in DMSO and ethanol. By combining a rapid assessment with the gold-standard shake-flask method, researchers can generate reliable and reproducible data crucial for advancing drug discovery and development programs. The emphasis on understanding the principles behind each step ensures that the protocols can be adapted and validated for other novel compounds and solvent systems.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

BPS Bioscience. (2012). Data Sheet Valproic Acid (sodium salt). [Link]

-

Timberlake, K. C. (2016). DETERMINATION OF SOLUBILITY CLASS. Based on General, Organic, and Biological Chemistry: Structures of Life, 5/e. [Link]

-

PubChem. CID 87070549 | C16H32O4. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2014). Valproic Acid and Sodium Valproate: Comprehensive Profile. [Link]

-

Solubility of Things. Valproic acid - Solubility of Things. [Link]

-

American Chemical Society. (2022). Valproic acid. [Link]

-

PubChem. Valproic Acid | C8H16O2 | CID 3121. National Center for Biotechnology Information. [Link]

-

Scribd. Solubility Data of DMSO. [Link]

-

Gaylord Chemical. DMSO Physical Properties. [Link]

-

ResearchGate. (2012). Solubility of Acetylsalicylic Acid in Ethanol, Acetone, Propylene Glycol, and 2Propanol. [Link]

-

NIST. Propanoic acid, 2,2-dimethyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. acs.org [acs.org]

- 2. gchemglobal.com [gchemglobal.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. fishersci.ca [fishersci.ca]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

Application Note: In Vitro Histone Deacetylase (HDAC) Inhibition Assay Using 2-Ethenyl-2-propylpentanoic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic profiling, assay optimization, and step-by-step in vitro validation protocols for Valproic Acid (VPA) derivatives.

Introduction & Mechanistic Rationale

Histone deacetylases (HDACs) are critical epigenetic regulators that catalyze the removal of acetyl groups from the lysine residues of core histones, leading to chromatin condensation and transcriptional repression[1][2]. The dysregulation of HDACs is a hallmark of various malignancies and neurodegenerative disorders, making them prime targets for therapeutic intervention.

Valproic acid (2-propylpentanoic acid, VPA) is a well-established, short-chain fatty acid that acts as a competitive pan-inhibitor of Class I and IIa HDACs[2][3]. 2-Ethenyl-2-propylpentanoic acid (also known as 2-vinyl-2-propylpentanoic acid) is a structurally related derivative featuring a terminal alkene group at the C2 position. Structurally homologous to other active VPA metabolites like 4-ene-VPA, this compound exerts its inhibitory effect by coordinating with the essential zinc ion (Zn²⁺) located within the deep catalytic pocket of the HDAC enzyme, thereby blocking substrate access[4].

To quantitatively evaluate the inhibitory potency (IC₅₀) of 2-Ethenyl-2-propylpentanoic acid, a two-step fluorogenic assay is the industry standard[5][6]. This method provides a self-validating, high-throughput system that relies on the precise enzymatic causality between HDAC deacetylation and subsequent protease cleavage.

Fig 1: Mechanism of epigenetic regulation via HDAC inhibition by VPA derivatives.

Experimental Design: The "Why" Behind the Protocol

A robust protocol requires understanding the causality of each reagent and step. This assay utilizes a synthetic acetylated peptide substrate, typically Boc-Lys(Ac)-AMC (tert-butyloxycarbonyl-L-lysine-Nε-acetyl-7-amino-4-methylcoumarin)[7].

-

Buffer Composition: The assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA) is formulated to mimic physiological ionic strength. The MgCl₂ is critical for stabilizing the enzyme structure, while BSA prevents non-specific binding of the lipophilic 2-Ethenyl-2-propylpentanoic acid to the microplate walls.

-

Pre-incubation Phase: The inhibitor must be pre-incubated with the HDAC enzyme before substrate addition. Because 2-Ethenyl-2-propylpentanoic acid is a competitive inhibitor, allowing it to reach binding equilibrium with the enzyme's active site prevents the substrate from artificially outcompeting the inhibitor, which would skew the IC₅₀ to falsely high values.

-

The Developer (Trypsin): The assay relies on a coupled enzymatic reaction. HDAC removes the acetyl group from the lysine side chain. Trypsin is then added as a developer. Trypsin strictly requires a basic amino acid (like deacetylated lysine) at the P1 position to cleave the amide bond. It cannot cleave the acetylated substrate. Thus, the release of the fluorophore (AMC) is strictly causally linked to prior HDAC activity[6][7].

Detailed Step-by-Step Protocol

Reagents & Materials

-

Enzyme: Recombinant human HDACs (e.g., HDAC1, HDAC2, HDAC3, HDAC6) (SignalChem or equivalent).

-

Substrate: Boc-Lys(Ac)-AMC (10 mM stock in DMSO).

-

Test Compound: 2-Ethenyl-2-propylpentanoic acid (Prepare a 100 mM stock in DMSO).

-

Positive Control: Trichostatin A (TSA) or Suberoylanilide Hydroxamic Acid (SAHA) (1 mM stock).

-

Developer: Trypsin (0.4 mg/mL in assay buffer).

-

Plates: Black, flat-bottom 96-well or 384-well microplates (low-binding).

Assay Workflow

Fig 2: Step-by-step workflow for the in vitro fluorogenic HDAC inhibition assay.

Execution Steps (96-well format)

-

Compound Dilution: Serially dilute 2-Ethenyl-2-propylpentanoic acid in assay buffer to generate a 10-point dose-response curve (e.g., 10 µM to 10 mM final concentration, as short-chain fatty acids typically exhibit IC₅₀ values in the millimolar range[3][4]). Ensure final DMSO concentration remains constant and ≤1% across all wells.

-

Reaction Assembly: To each well, add:

-

25 µL of Assay Buffer.

-

10 µL of diluted 2-Ethenyl-2-propylpentanoic acid (or vehicle control).

-

15 µL of Recombinant HDAC enzyme (optimized concentration, typically 1-5 ng/µL).

-

-

Equilibration: Incubate the plate at 37°C for 30 minutes. Scientific Rationale: Establishes competitive binding equilibrium at the zinc catalytic site.

-

Reaction Initiation: Add 25 µL of 100 µM Boc-Lys(Ac)-AMC substrate to all wells. Incubate at 37°C for 60 minutes.

-

Signal Development: Terminate the deacetylation reaction and initiate cleavage by adding 25 µL of Trypsin developer (0.4 mg/mL). Incubate at room temperature for 20 minutes.

-

Data Acquisition: Measure fluorescence using a microplate reader set to Excitation = 360 nm and Emission = 460 nm[6][8].

Data Analysis & Expected Results

Calculate the percentage of inhibition relative to the vehicle control (0% inhibition) and the positive control (100% inhibition, e.g., 1 µM TSA). Plot the log[inhibitor] versus normalized response to determine the IC₅₀ using non-linear regression (four-parameter logistic equation).

Given the structural homology to VPA and 4-ene-VPA, 2-Ethenyl-2-propylpentanoic acid is expected to show preferential inhibition of Class I HDACs over Class IIb (e.g., HDAC6)[3][4].

Table 1: Comparative Inhibitory Activity (IC₅₀) Profile

| Compound | HDAC1 IC₅₀ (mM) | HDAC2 IC₅₀ (mM) | HDAC3 IC₅₀ (mM) | HDAC6 IC₅₀ (mM) |

| Valproic Acid (VPA) | 1.5 ± 0.2 | 2.0 ± 0.3 | 1.8 ± 0.2 | > 20.0 |

| 4-ene-VPA | 1.5 ± 0.1 | 1.8 ± 0.2 | 1.6 ± 0.1 | > 20.0 |

| 2-Ethenyl-2-propylpentanoic acid | ~1.2 - 1.8 | ~1.5 - 2.2 | ~1.5 - 2.0 | > 20.0 |

(Note: Data for VPA and 4-ene-VPA are derived from established literature[3][4]. Values for 2-Ethenyl-2-propylpentanoic acid are predictive estimates based on structural pharmacophore modeling).

Troubleshooting & Assay Validation (Self-Validating Systems)

To ensure the trustworthiness of the assay, the following quality control metrics must be evaluated:

-

Z'-Factor Calculation: A robust high-throughput assay must have a Z'-factor > 0.5. If the Z'-factor is low, increase the enzyme concentration or extend the substrate incubation time to widen the assay window.

-

False Positives (Developer Interference): Highly reactive compounds can sometimes inhibit Trypsin rather than HDAC, leading to false-positive HDAC inhibition. Validation Step: Run a counter-screen using pre-deacetylated substrate (Boc-Lys-AMC) with the inhibitor and Trypsin. If fluorescence decreases, the compound is inhibiting the developer, not the HDAC[7].

-

Inner Filter Effect: If 2-Ethenyl-2-propylpentanoic acid absorbs light at 360 nm or 460 nm, it may quench the AMC fluorescence. Verify the compound's absorbance spectrum prior to screening.

References

-

Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. MDPI.1

-

Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. NIH/PMC.2

-

Histone deacetylases inhibition and tumor cells cytotoxicity by CNS-active VPA constitutional isomers and derivatives. PubMed/NIH.4

-

Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation. AACR Journals.3

-

Application Notes and Protocols for 2-Pyridinecarbothioamide in In Vitro Histone Deacetylase (HDAC) Inhibition. BenchChem.6

-

Epigenetic Histone Deacetylases Activity Assay in the Brain and Peripheral Organ Tissues. NIH/PMC.7

Sources

- 1. mdpi.com [mdpi.com]

- 2. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Histone deacetylases inhibition and tumor cells cytotoxicity by CNS-active VPA constitutional isomers and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Epigenetic Histone Deacetylases Activity Assay in the Brain and Peripheral Organ Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Application Note: Preparation and Formulation of 2-Ethenyl-2-propylpentanoic Acid Stock Solutions for In Vivo Studies

Introduction & Mechanistic Rationale

Valproic acid (VPA, 2-propylpentanoic acid) is a cornerstone antiepileptic and mood-stabilizing agent. However, its clinical utility is frequently complicated by severe hepatotoxicity, which is heavily mediated by its mitochondrial metabolism[1]. VPA undergoes extensive mitochondrial β-oxidation, leading to the formation of reactive, toxic metabolites such as 4-ene-VPA (2-propyl-4-pentenoic acid) and (E)-2,4-diene VPA[2]. These metabolites sequester Coenzyme A (CoA) and inhibit crucial β-oxidation enzymes, resulting in microvesicular steatosis and hyperammonemia[3].

To circumvent this toxicity, structural modifications at the α-carbon (C2) of the VPA backbone have been explored. 2-Ethenyl-2-propylpentanoic acid is a rationally designed VPA derivative where the α-hydrogen is replaced by an ethenyl (vinyl) group. This modification creates a quaternary α-carbon. Because the first step of mitochondrial β-oxidation (catalyzed by acyl-CoA dehydrogenase) strictly requires the abstraction of an α-hydrogen, the quaternary center effectively blocks this metabolic pathway[4]. Consequently, the drug is forced into alternative, non-toxic clearance routes (e.g., glucuronidation), preserving pharmacological efficacy while eliminating β-oxidation-dependent hepatotoxicity[2][4].

Figure 1: Mechanistic rationale showing the blockade of β-oxidation by the quaternary α-carbon.

Physicochemical Profiling

Before formulating 2-Ethenyl-2-propylpentanoic acid for animal studies, it is critical to understand its physicochemical properties. Like VPA, the free acid is highly lipophilic and presents as a viscous liquid at room temperature, making direct aqueous administration impossible without vehicle optimization[5].

| Property | Value / Description |

| Chemical Name | 2-Ethenyl-2-propylpentanoic acid |

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| Physical State (Free Acid) | Viscous, colorless to pale-yellow liquid |

| Physical State (Sodium Salt) | White, hygroscopic crystalline solid |

| Estimated pKa | ~4.8 (Carboxylic acid) |

| Estimated LogP | ~3.2 (Highly lipophilic) |

| Aqueous Solubility (Free Acid) | < 1 mg/mL (Practically insoluble) |

| Aqueous Solubility (Na+ Salt) | > 100 mg/mL (Freely soluble) |

Vehicle Selection & Causality (Expertise & Experience)

The selection of the vehicle is dictated by the route of administration and the compound's LogP.

-

Intravenous (IV) / Intraperitoneal (IP) Dosing : Administering lipophilic free acids intravenously can cause embolism or severe injection-site necrosis. Therefore, the free acid must be converted to its sodium salt (Sodium 2-ethenyl-2-propylpentanoate)[5]. The sodium salt is freely soluble in 0.9% physiological saline, providing an isotonic, pH-neutral solution that ensures rapid systemic absorption without vehicle-induced toxicity.

-

Oral (PO) Dosing : For oral gavage, the free acid can be formulated in a lipid-based vehicle (e.g., Corn oil) or a cosolvent system (10% DMSO / 10% Tween-80 / 80% Saline). This mimics the absorption of dietary fatty acids and bypasses the need for salt conversion, though absorption kinetics will be slower compared to the aqueous salt[5].

Experimental Protocols

Figure 2: Step-by-step workflow for the preparation of aqueous sodium salt stock solutions.

Protocol A: Preparation of 100 mg/mL Aqueous Stock (Sodium Salt) for IV/IP Administration

Causality: This protocol uses equimolar sodium hydroxide (NaOH) to deprotonate the carboxylic acid, forming a highly water-soluble sodium salt in situ. This creates a self-validating system where complete dissolution visually confirms successful salt conversion.

-

Weighing : In a sterile biosafety cabinet, accurately weigh 1.00 g of 2-Ethenyl-2-propylpentanoic acid (free acid) into a sterile 15 mL glass vial.

-

Equimolar Base Addition : Calculate the molarity. 1.00 g is approximately 5.87 mmol. Add exactly 5.87 mL of a 1.0 M NaOH solution dropwise while stirring continuously.

-

Dissolution & Sonication : Vortex the mixture for 2 minutes. The cloudy emulsion will gradually clear as the sodium salt forms. Sonicate in a water bath at room temperature for 5-10 minutes until the solution is completely transparent.

-

pH Adjustment : Check the pH using a micro-probe. Adjust to pH 7.2 - 7.4 using dilute 0.1 M HCl or 0.1 M NaOH if necessary. Critical step: A pH below 6.5 will cause the free acid to precipitate out of solution.

-

Volume Adjustment : Add sterile 0.9% NaCl (Saline) to bring the total volume to exactly 10.0 mL.

-

Sterilization : Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile, endotoxin-free vial[5].

-

Storage : Aliquot into 1 mL single-use tubes and store at -80°C. The ethenyl double bond is susceptible to slow oxidation; deep freezing prevents degradation.

Protocol B: Preparation of 50 mg/mL Cosolvent Emulsion (Free Acid) for PO Administration

Causality: This protocol utilizes a surfactant (Tween-80) to create a stable oil-in-water microemulsion suitable for oral gavage, eliminating the need for base titration.

-

Solubilization : Weigh 500 mg of 2-Ethenyl-2-propylpentanoic acid into a glass vial.

-

Cosolvent Addition : Add 1.0 mL of 100% DMSO and vortex until homogenous.

-

Surfactant Addition : Add 1.0 mL of Tween-80. Vortex vigorously for 3 minutes. Note: The order of addition is critical. Adding saline before the surfactant will cause the lipophilic acid to crash out of solution immediately.

-

Aqueous Phase : Slowly add 8.0 mL of sterile 0.9% Saline dropwise while continuously vortexing. The final solution will be a slightly opalescent, stable microemulsion.

-

Usage : This emulsion should be prepared fresh on the day of dosing to prevent phase separation.

Analytical Quality Control & Validation

To maintain scientific integrity, the final concentration of the stock solutions must be analytically verified prior to in vivo use.

-

Methodology : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in negative electrospray ionization (ESI-) mode.

-

Internal Standard : Use Valproic acid-d6 as an internal standard to account for matrix effects and extraction recovery variance.

-

Stability Check : Monitor for the disappearance of the ethenyl peak (m/z shift) to ensure no auto-oxidation or hydration of the double bond has occurred during storage.

References

Sources

High-Resolution GC-MS Analysis of Volatile Valproic Acid Derivatives: Method Optimization and Protocols

Abstract

Valproic acid (2-propylpentanoic acid, VPA) is a widely prescribed antiepileptic and mood-stabilizing drug. Due to its narrow therapeutic index (50–100 µg/mL) and high individual pharmacokinetic variability, rigorous therapeutic drug monitoring (TDM) is essential[1]. While VPA is inherently volatile, its free carboxylic acid moiety causes severe peak tailing, irreversible adsorption on active sites of the GC column, and poor electron impact (EI) fragmentation[2]. Derivatization neutralizes the polar carboxyl group, improving chromatographic peak shape, thermal stability, and generating high-mass diagnostic ions for Selected Ion Monitoring (SIM). This Application Note details two field-proven derivatization strategies—Trimethylsilyl (TMS) esterification and Methyl esterification—providing comprehensive protocols and GC-MS parameters for robust quantification.

Mechanistic Rationale for Experimental Choices

Why Derivatize a Volatile Compound? Direct injection of underivatized VPA often results in broad, asymmetrical peaks and a base peak at low m/z values (e.g., m/z 73), which suffers from high background noise in complex biological matrices[2]. By converting VPA into a volatile derivative, we achieve two critical analytical advantages:

-

Chromatographic Resolution : Masking the acidic proton prevents hydrogen bonding with the silanol groups on the capillary column liner, ensuring sharp, Gaussian peak shapes.

-

Mass Spectrometric Sensitivity :

-

TMS Derivatization : Reacting VPA with BSTFA + 1% TMCS increases the molecular weight from 144.2 g/mol to 216.3 g/mol . This shifts the diagnostic ions to higher, less noisy regions of the mass spectrum (e.g., m/z 201, 174)[3][4]. The 1% TMCS acts as a Lewis acid catalyst, driving the silylation of the sterically hindered α-carbon of VPA.

-

Methyl Esterification : Utilizing methanolic sulfuric acid achieves simultaneous protein precipitation and esterification[5]. The resulting methyl ester (MW 158.2 g/mol ) is highly volatile, allowing for rapid elution and generating a strong McLafferty rearrangement ion.

-

Experimental Workflow

Workflow for the extraction and dual-derivatization strategies of Valproic Acid for GC-MS.

Step-by-Step Methodologies

Protocol A: Silylation (TMS Derivative) via LLE

This protocol is highly sensitive and produces distinct high-mass fragments, ideal for forensic toxicology and trace analysis[4]. Self-Validating Step: Always include a reagent blank to verify the absence of siloxane ghost peaks that could interfere with the target m/z ions.

-

Aliquoting : Transfer 200 µL of plasma/serum into a glass centrifuge tube. Add 20 µL of Internal Standard (Octanoic acid or VPA-d6, 50 µg/mL).

-

Acidification : Add 100 µL of 1M HCl to suppress the ionization of VPA (pKa ~4.8), ensuring it is fully partitioned into the organic phase.

-

Extraction : Add 1.0 mL of ethyl acetate. Vortex vigorously for 60 seconds. Centrifuge at 3000 x g for 5 minutes.

-

Evaporation : Transfer the upper organic layer to a clean GC vial. Evaporate to near dryness under a gentle stream of nitrogen at room temperature. Critical Causality : VPA is highly volatile; evaporating to complete dryness will result in severe analyte loss. Leave ~10-20 µL of solvent as a keeper.

-

Derivatization : Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine. Seal the vial and incubate at 60°C for 30 minutes[4].

-

Analysis : Cool to room temperature and inject 1 µL into the GC-MS.

Protocol B: Pre-Column Methyl Esterification

This method is exceptionally rapid because it combines deproteinization and derivatization into a single step, minimizing analyte loss during evaporation[5].

-

Simultaneous Reaction : To 250 µL of plasma, add 2.0 mL of 10% (v/v) sulfuric acid in methanol. Vortex thoroughly.

-

Incubation : Heat the sealed vials at 60°C for 30 minutes to drive the esterification[5].

-

Neutralization & Extraction : Cool to room temperature. Add 1.0 mL of saturated sodium bicarbonate (NaHCO3) solution to neutralize the acid, followed by 1.0 mL of hexane.

-

Phase Separation : Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes at 4°C[5].

-

Analysis : Transfer 500 µL of the upper hexane layer into a GC vial and inject 1 µL directly into the GC-MS.

GC-MS Instrumental Parameters

To maximize the signal-to-noise ratio, the mass spectrometer must be operated in Selected Ion Monitoring (SIM) mode. The GC oven program starts at a low temperature (75°C) to effectively focus the highly volatile derivatives at the head of the column before ramping up[4].

Table 1: Optimized GC-MS Conditions

| Parameter | Setting / Value | Rationale |

| Column | HP-5MS or DB-5MS (30 m × 0.25 mm, 0.25 µm) | 5% phenyl phase provides optimal selectivity for branched fatty acid esters. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Maintains consistent retention times across the temperature gradient[4]. |

| Injection Mode | Splitless, 270°C | Maximizes transfer of trace analytes onto the column[4]. |

| Oven Program | 75°C (hold 2 min) → 15°C/min to 270°C | Low initial temp focuses volatile VPA derivatives; rapid ramp clears high-boiling matrix lipids[4]. |

| Ion Source Temp | 230°C | Prevents condensation of heavy matrix components. |

| Ionization Energy | 70 eV (Electron Impact) | Standard energy for reproducible library-matchable fragmentation. |

Table 2: SIM Acquisition Parameters for VPA Derivatives

| Analyte Derivative | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Mechanistic Origin of Base Peak |

| VPA-TMS | 8.5 min | 201 | 145, 174, 191 | Loss of methyl group [M-CH3]+ from the TMS moiety[3][4]. |

| VPA-Methyl Ester | 5.2 min | 116 | 87, 73, 127 | McLafferty rearrangement of the esterified branched chain. |

| Octanoic Acid-TMS (IS) | 9.1 min | 201 | 117, 145 | [M-CH3]+ standard fragmentation for straight-chain TMS esters. |

Validation & Quality Control (Self-Validating Systems)

A robust analytical protocol requires continuous monitoring of extraction efficiency and derivatization yield.

-

Linearity & LLOQ : The methyl esterification method typically yields a Lower Limit of Quantification (LLOQ) of 0.075 µg/mL, well below the therapeutic trough levels[5].

-

Matrix Effects & Peak Purity : Because EI is a hard ionization technique operating under high vacuum, it is significantly less susceptible to ionization suppression compared to LC-ESI-MS. However, co-eluting matrix components can share isobaric ions. Monitoring the ion ratio between the quantifier (e.g., m/z 201) and qualifiers (e.g., m/z 174) ensures peak purity. A deviation of >20% in the ion ratio flags a co-eluting interference.

References

1.[5] "HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia", MDPI. URL: 2.[2] "Application of Gas Chromatography/Mass Spectrometry to Therapeutic Monitoring of Valproic Acid", ResearchGate. URL: 3.[1] "A rapid and simple procedure for monitoring valproic acid by gas chromatography", SciSpace. URL: 4.[3] "GC-MS Smart Metabolites Database", Shimadzu. URL: 5.[4] "Scopolamine fatal outcome in an inmate after buscopan® smoking", PMC - NIH. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Ethenyl-2-propylpentanoic Acid

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of 2-Ethenyl-2-propylpentanoic acid, a key intermediate in various pharmaceutical and materials science applications. As Senior Application Scientists, we have compiled this resource to address common challenges and provide actionable strategies for improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Ethenyl-2-propylpentanoic acid, and what are their respective advantages and disadvantages?

The two primary routes for the synthesis of 2-Ethenyl-2-propylpentanoic acid are the malonic ester synthesis and the Claisen rearrangement.

-

Malonic Ester Synthesis: This classical approach involves the alkylation of diethyl malonate with propyl bromide, followed by a second alkylation with an allyl halide (e.g., allyl bromide). Subsequent hydrolysis and decarboxylation yield the target acid. This method is robust and utilizes readily available starting materials. However, it can suffer from side reactions such as dialkylation and elimination, potentially lowering the overall yield.

-

Claisen Rearrangement: A more elegant approach involves the-sigmatropic rearrangement of an allyl propyl ketene acetal. This method often offers higher stereoselectivity and can be more atom-economical. The primary challenge lies in the preparation of the ketene acetal precursor and controlling the rearrangement conditions to prevent side reactions.

Q2: My yield of 2-Ethenyl-2-propylpentanoic acid is consistently low. What are the likely causes and how can I troubleshoot this?

Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial.

Troubleshooting Low Yields

| Potential Cause | Troubleshooting Steps | Expected Outcome |

| Incomplete Deprotonation | Ensure the use of a sufficiently strong and non-nucleophilic base (e.g., Sodium Hydride, Lithium Diisopropylamide). Verify the quality and concentration of the base. | Complete formation of the enolate, leading to efficient alkylation. |